molecular formula C10H10ClN3O2 B10890356 2-(4-chloro-1H-pyrazol-1-yl)-N-(furan-2-ylmethyl)acetamide

2-(4-chloro-1H-pyrazol-1-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B10890356
M. Wt: 239.66 g/mol
InChI Key: CROKBQOIISBVLG-UHFFFAOYSA-N
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Description

2-(4-Chloro-1H-pyrazol-1-yl)-N~1~-(2-furylmethyl)acetamide is a heterocyclic compound that features both pyrazole and furan rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the chloro substituent on the pyrazole ring and the furylmethyl group on the acetamide moiety contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-1H-pyrazol-1-yl)-N~1~-(2-furylmethyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of 2-(4-chloro-1H-pyrazol-1-yl)-N~1~-(2-furylmethyl)acetamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of green solvents are potential strategies to enhance the industrial synthesis of this compound .

Mechanism of Action

The mechanism of action of 2-(4-chloro-1H-pyrazol-1-yl)-N~1~-(2-furylmethyl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-1H-pyrazol-1-yl)-N~1~-(2-furylmethyl)acetamide is unique due to the combination of the chloro substituent on the pyrazole ring and the furylmethyl group on the acetamide moiety. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C10H10ClN3O2

Molecular Weight

239.66 g/mol

IUPAC Name

2-(4-chloropyrazol-1-yl)-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C10H10ClN3O2/c11-8-4-13-14(6-8)7-10(15)12-5-9-2-1-3-16-9/h1-4,6H,5,7H2,(H,12,15)

InChI Key

CROKBQOIISBVLG-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)CN2C=C(C=N2)Cl

Origin of Product

United States

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